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Compound of Interest

Compound Name: 2,2,4-Trimethyl-3-pentanone

Cat. No.: B1266196

Abstract

This document provides a detailed protocol for the synthesis of 2,2,4-trimethyl-3-pentanone
(also known as isopropyl tert-butyl ketone) from pivaloyl chloride. The methodology leverages
the selective reactivity of organocuprates (Gilman reagents) with acyl chlorides, a robust
method for carbon-carbon bond formation that avoids over-addition common with more reactive
organometallics like Grignard reagents.[1][2][3] This protocol is intended for researchers in
organic synthesis, medicinal chemistry, and drug development, offering a reliable procedure for
obtaining sterically hindered ketones.

Introduction

The synthesis of ketones is a cornerstone of organic chemistry. Among the various methods,
the reaction of an acyl chloride with a lithium dialkylcuprate (Gilman reagent) is particularly
effective for producing ketones without the subsequent formation of tertiary alcohols.[1][3] This
is because organocuprates are milder nucleophiles than Grignard or organolithium reagents
and generally do not react with the ketone product once it is formed.[1][2]

2,2,4-Trimethyl-3-pentanone is a sterically hindered ketone that serves as a valuable building
block in the synthesis of more complex organic molecules. Its synthesis via the reaction of
pivaloyl chloride with lithium diisopropylcuprate provides a clean and efficient route to this
compound. This application note details the necessary materials, step-by-step experimental
procedures, and expected characterization data.
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Reaction Principle and Scheme

The synthesis proceeds in two main stages, typically performed in a single pot:

o Formation of the Gilman Reagent: Two equivalents of an isopropyllithium reagent react with
one equivalent of copper(l) iodide to form lithium diisopropylcuprate.

e Nucleophilic Acyl Substitution: The prepared Gilman reagent is then reacted with pivaloyl
chloride. The isopropyl group acts as a nucleophile, attacking the electrophilic carbonyl
carbon of the pivaloyl chloride. This is followed by the elimination of the chloride leaving
group to yield the final ketone product, 2,2,4-trimethyl-3-pentanone.

Overall Reaction Scheme:

2 (CH3)2CHLi + Cul — Li[(CH3)2CH]zCu + Lil
Li[(CH3)2CHJ2Cu + (CH3)3CCOCI — (CH3)3sCC(=0)CH(CHs)2 + (CH3)2CHCu + LiCl

Experimental Protocol
Materials and Reagents

All manipulations involving organolithium reagents should be performed under an inert
atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
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Reagent/Materi . .
| Formula M.W. ( g/mol) Quantity Supplier Notes
a
. 9.52 g (50.0 N
Copper(l) lodide Cul 190.45 Purified, dry
mmol)
100 mmol (e.g., )
Titrated before
Isopropyllithium (CH3)2CHLi 50.03 71.4mLof1.4 M
use
sol. in heptane)
: . 5.43 g (45.0 _
Pivaloyl Chloride  (CHs3)sCCOCI 120.58 99%, Aldrich
mmol)
Dried over
Anhydrous
) (C2H5)20 74.12 400 mL Na/benzophenon
Diethyl Ether
e
Saturated NH4Cl _
NHaCl 53.49 150 mL For quenching
(aq)
Saturated NaCl )
NaCl 58.44 100 mL For washing
(aq)
Anhydrous ]
MgSOa 120.37 ~10g For drying
MgSOa
Equipment
e 1-L three-necked round-bottom flask, oven-dried
e Magnetic stirrer and stir bar
» Rubber septa
e Argon/Nitrogen inlet
o Syringes and needles
e Low-temperature thermometer
e Dry ice/acetone bath (-78 °C)
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Separatory funnel

Rotary evaporator

Distillation apparatus

Detailed Procedure

Step 1: Preparation of Lithium Diisopropylcuprate

Assemble the 1-L three-necked flask with a magnetic stir bar, a thermometer, a rubber
septum, and an argon inlet. Flame-dry the apparatus under a flow of argon and allow it to
cool to room temperature.

Suspend copper(l) iodide (9.52 g, 50.0 mmol) in 200 mL of anhydrous diethyl ether.
Cool the stirred suspension to -78 °C using a dry ice/acetone bath.

Slowly add isopropyllithium solution (100 mmol) to the suspension via syringe over 30
minutes. The mixture will typically change color, often to a dark solution, indicating the
formation of the organocuprate.

Stir the resulting solution at -78 °C for an additional 30 minutes.

Step 2: Reaction with Pivaloyl Chloride

Dissolve pivaloyl chloride (5.43 g, 45.0 mmol) in 50 mL of anhydrous diethyl ether in a
separate dry flask.

Add the pivaloyl chloride solution dropwise via syringe to the cold (-78 °C) Gilman reagent
solution over 20 minutes.

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour.

Remove the cooling bath and allow the mixture to warm to room temperature over
approximately 1.5 hours.

Step 3: Work-up and Purification
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o Carefully pour the reaction mixture into a 1-L Erlenmeyer flask containing 150 mL of a
saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction.

« Stir the mixture until the copper salts are dissolved, which may result in a deep blue aqueous
layer.

o Transfer the mixture to a separatory funnel. Separate the organic layer.
o Extract the aqueous layer with diethyl ether (2 x 50 mL).
o Combine all organic layers and wash with saturated aqueous NaCl (100 mL).

e Dry the organic phase over anhydrous magnesium sulfate (MgSOa), filter, and concentrate
the filtrate using a rotary evaporator.

 Purify the resulting crude oil by fractional distillation under atmospheric pressure to yield
2,2,4-trimethyl-3-pentanone as a colorless liquid.

Data and Characterization
Reaction Parameters

Parameter Value

Temperature (Cuprate Formation) -78 °C

Temperature (Acylation) -78 °C

Reaction Time ~3 hours

Solvent Anhydrous Diethyl Ether
Theoretical Yield 5.77 g (based on pivaloyl chloride)
Expected Experimental Yield 75-85%

Product Characterization
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Property Value Reference
IUPAC Name 2,2,4-Trimethylpentan-3-one [4]

Isopropyl tert-butyl ketone,
Common Names Pe:tarzithylacet:)/ne ]
Molecular Formula CsH160 [41[5]
Molecular Weight 128.21 g/mol [415]
Appearance Colorless liquid
Boiling Point 151-152 °C

0 2.75 (sept, 1H), 6 1.15 (s,

1H NMR (CDCls, 400 MHz) 9H), 5 1.08 (d, 6H)

0 216.5, 6 45.0, 6 38.5,  26.5,

13C NMR (CDCls, 100 MHz) 518.0

2970 (s), 1705 (s, C=0), 1470

IR (neat, cm~?) (m), 1365 (m)

Experimental Workflow Diagram
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Synthesis of 2,2,4-Trimethyl-3-pentanone

Step 1: Gilman Reagent Preparation

Suspend Cul in
anhydrous Et20

Cool to -78 °C

Add 2 eq. Isopropyllithium

Stir for 30 min
(Lithium Diisopropylcuprate forms)

Add Pivaloyl Chloride
in Et20 at -78 °C

Stir for 1 hr at -78 °C

Warm to Room Temp

Step 3: Work-up and Purification

Quench with sat. ag. NH4Cl

Y

Extract with Et20

Y

Wash with Brine

Y

Dry over MgSOa

Y

Concentrate (Rotovap)

Y

Fractional Distillation

Pure 2,2,4-Trimethyl-3-pentanone

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2,2,4-trimethyl-3-pentanone.
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Safety Precautions

¢ Organolithium Reagents: Isopropyllithium is pyrophoric and reacts violently with water.
Handle only under an inert atmosphere. Wear fire-retardant personal protective equipment
(PPE), including a lab coat, safety glasses, and gloves.

» Pivaloyl Chloride: Pivaloyl chloride is corrosive and moisture-sensitive, releasing HCI gas
upon contact with water. Handle in a well-ventilated fume hood.

» Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.

o Cryogenic Bath: Dry ice and acetone can cause severe burns upon skin contact. Wear
appropriate cryogenic gloves.

This document is for informational purposes only and should be used by trained professionals.
All procedures should be carried out with a thorough risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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